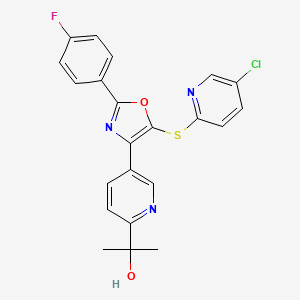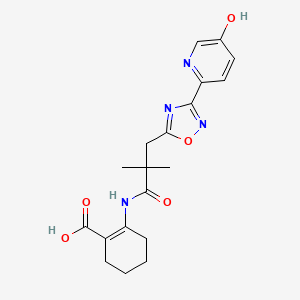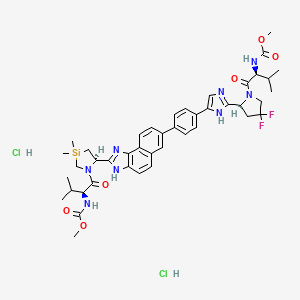
ML 67-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML 67-33 is a K2P potassium channel activator . It increases channel currents by activating the core gating apparatus of channels . The chemical name of this compound is 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine .
Molecular Structure Analysis
The molecular formula of this compound is C18H17Cl2N5 . Its molecular weight is 374.27 . The exact mass is 373.09 .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in DMSO . It should be stored at -20°C . .Scientific Research Applications
Machine Learning in the Physical Sciences : Machine learning algorithms are increasingly applied across various scientific disciplines, including physics, quantum computing, and material physics. These applications range from understanding machine learning methods using statistical physics to employing ML techniques in particle physics and cosmology (Carleo et al., 2019).
Machine Learning in Cardiac Electrophysiology and Arrhythmias : ML techniques are used in the interpretation of ECGs and other aspects of cardiac electrophysiology, such as mapping cardiac electrical function and managing arrhythmias (Trayanova, Popescu, & Shade, 2021).
Machine Learning in Metal-Organic Frameworks : ML methods play a significant role in the research and development of metal-organic frameworks (MOFs), aiding in the prediction of material properties and the design of new MOF structures (Chong et al., 2020).
Machine Learning in Low-Income and Middle-Income Countries for Health-Related Applications : ML applications in health research in low and middle-income countries are explored, especially in clinical medicine and public health (Carrillo-Larco et al., 2020).
Machine Learning in Seismology : ML techniques are applied in seismology for earthquake detection, early warning, ground-motion prediction, and other areas (Kong et al., 2018).
Machine Learning in Cancer Prognosis and Prediction : Various ML techniques, including neural networks and decision trees, are used to model cancer progression and improve the understanding of cancer treatment and prognosis (Kourou et al., 2014).
Machine Learning in Brain Stroke Research : ML provides accurate and quick predictions in health settings, particularly in brain stroke diagnosis and treatment (Sirsat, Fermé, & Câmara, 2020).
Mechanism of Action
Target of Action
ML 67-33 is a K2P potassium channel activator . Its primary targets are the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.
Mode of Action
This compound interacts with its targets by activating the core gating apparatus of the channels . This interaction increases the channel currents, leading to changes in the electrical properties of the cell.
Biochemical Pathways
The activation of K2P channels by this compound affects the potassium ion flow across the cell membrane . This can influence various downstream effects, including the regulation of neuronal excitability and the response to pain.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability and distribution in the body.
Result of Action
The activation of K2P channels by this compound has been shown to improve pain symptoms in a mouse migraine model . This is achieved via the activation of TREK 1/2 currents in trigeminal ganglion sensory neurons .
Future Directions
properties
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)



![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)
![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)